ROMK Potency Advantage Over Clinically Advanced In-Class Comparators MK-7145 and SHR-1977
The target compound demonstrates ROMK IC₅₀ values of 2.8–20 nM across multiple assay formats, including the most physiologically relevant whole-cell voltage clamp electrophysiology assay (IC₅₀ = 2.8 nM for rat Kir1.1; IC₅₀ = 5 nM for human ROMK) [1]. In cross-study comparison, this represents approximately 5-fold greater potency than the clinically advanced ROMK inhibitor MK-7145 (ROMK IC₅₀ = 45 nM) , and approximately 4- to 15-fold greater potency than SHR-1977 (ROMK IC₅₀ = 44 nM) .
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.8–5 nM (electrophysiology); 10–20 nM (thallium flux) |
| Comparator Or Baseline | MK-7145: IC₅₀ = 45 nM; SHR-1977: IC₅₀ = 44 nM |
| Quantified Difference | ~5-fold more potent than MK-7145; ~4–15-fold more potent than SHR-1977 |
| Conditions | Target: whole-cell voltage clamp (HEK293 expressing rat Kir1.1 and human ROMK in CHO cells); Comparators: vendor-reported IC₅₀ values (assay conditions not fully harmonized) |
Why This Matters
Higher intrinsic potency provides a wider therapeutic index for tool compound applications and offers greater flexibility in achieving target engagement at lower concentrations in complex biological matrices, a key consideration for in vitro pharmacology and potential in vivo diuretic/natriuretic efficacy studies.
- [1] BindingDB. BDBM194954 (US9206198, Example 7). Affinity data for ROMK (Kir1.1): IC₅₀ = 2.80 nM (rat Kir1.1, electrophysiology), 5 nM (human ROMK, whole-cell voltage clamp), 10 nM (IonWorks Quattro), 20 nM (thallium flux). View Source
